molecular formula C15H11NO4 B12971975 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione

4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione

Cat. No.: B12971975
M. Wt: 269.25 g/mol
InChI Key: NPSOBTGZPYAAGA-UHFFFAOYSA-N
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Description

4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and methoxy functional groups attached to the anthracene backbone, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the nitration of 1-hydroxy-2-methoxyanthraquinone followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in anticancer therapies due to its structural similarity to anthracycline antibiotics.

    Industry: Utilized in the production of high-performance materials and coatings

Mechanism of Action

The mechanism of action of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of amino, hydroxy, and methoxy groups allows for versatile chemical modifications and enhances its potential as a bioactive compound .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

4-amino-1-hydroxy-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H11NO4/c1-20-10-6-9(16)11-12(15(10)19)14(18)8-5-3-2-4-7(8)13(11)17/h2-6,19H,16H2,1H3

InChI Key

NPSOBTGZPYAAGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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